molecular formula C21H25ClN2O3 B2945430 5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide CAS No. 954046-63-0

5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide

Cat. No.: B2945430
CAS No.: 954046-63-0
M. Wt: 388.89
InChI Key: HQANPXVYKQNSAH-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a benzamide derivative featuring a 5-chloro-2-methoxybenzoyl group linked to a 3-(2-phenylmorpholin-4-yl)propylamine moiety.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3/c1-26-19-9-8-17(22)14-18(19)21(25)23-10-5-11-24-12-13-27-20(15-24)16-6-3-2-4-7-16/h2-4,6-9,14,20H,5,10-13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQANPXVYKQNSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 5-chloro-2-methoxybenzoic acid with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation: The resulting acylated product is then reacted with 3-(2-phenylmorpholin-4-yl)propylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 5-chloro-2-hydroxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

Target Compound
  • Core structure : Benzamide with 5-chloro, 2-methoxy substitutions.
  • Side chain : 3-(2-Phenylmorpholin-4-yl)propyl group.
Analog 1 : (S)-5-Chloro-2-methoxy-N-(4-(N-methyl-N-(3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propyl)sulfamoyl)phenethyl)benzamide
  • Core structure : Same benzamide backbone.
  • Side chain : Sulfamoyl-phenethyl group with naphthyloxy and thiophenyl substituents.
Analog 2 : 2-Chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide
  • Core structure : Benzamide with 2-chloro substitution.
  • Side chain : Benzothiazole and morpholinylpropyl groups.
  • Key differences: The benzothiazole ring replaces the methoxy-substituted benzene, introducing a heterocyclic system known for electron-deficient properties, which may influence π-π stacking interactions in biological targets.
Analog 3 : 5-Chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide
  • Core structure : Benzamide with 5-chloro-2-methoxy substitutions.
  • Side chain: Thiadiazole ring with phenoxypropyl chain.

Physicochemical and Pharmacological Implications

Molecular Weight and Solubility
  • Target Compound : Estimated molecular weight ~450 g/mol; morpholine enhances solubility.
  • Analog 1 : Higher molecular weight (~600 g/mol) due to sulfonamide and aromatic groups; reduced solubility but increased target affinity.
  • Analog 2 : Molecular weight 445.96 g/mol; benzothiazole may reduce solubility but improve membrane permeability .
  • Analog 3: Lower molecular weight (~406 g/mol); thiadiazole and phenoxy groups balance polarity and lipophilicity .

Biological Activity

5-Chloro-2-methoxy-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H22ClN2O3C_{18}H_{22}ClN_2O_3. The compound features a benzamide backbone with a chloro and methoxy substituent, along with a morpholine moiety. The presence of these functional groups contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the morpholine ring facilitates hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity and Therapeutic Potential

Research has indicated that derivatives of benzamide compounds exhibit a range of biological activities, including:

  • Antiviral Activity : Some studies have explored the potential of benzamide derivatives in inhibiting viral replication. For instance, similar compounds have shown effectiveness against Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication .
  • Anticancer Properties : Benzamide derivatives have been investigated for their anticancer potential by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, potentially useful in treating conditions such as arthritis.

Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of related benzamide derivatives found that compounds similar to this compound showed significant inhibition of HBV replication in vitro. The compounds were tested against wild-type and drug-resistant strains, revealing IC50 values significantly lower than standard antiviral drugs like lamivudine .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzamide derivatives, where it was reported that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted the structure-activity relationship (SAR), emphasizing how modifications to the benzamide structure impacted biological activity.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)References
IMB-0523Anti-HBV1.99
Compound AAnticancer15.0
Compound BAnti-inflammatory12.5

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